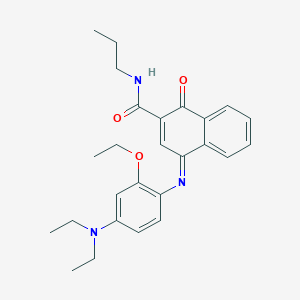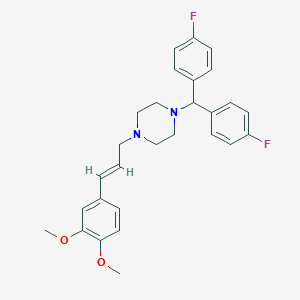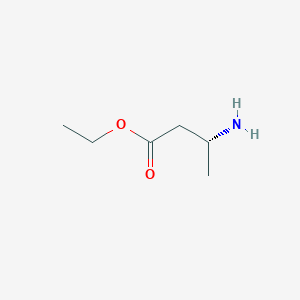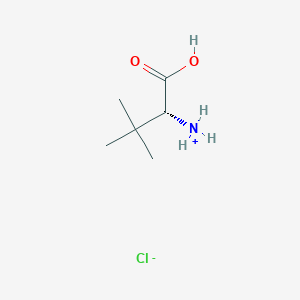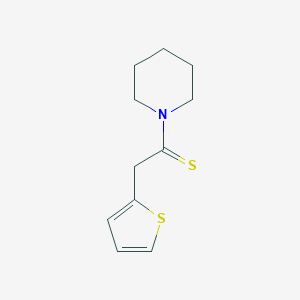
Febuxostat-Brom-Verunreinigung
Übersicht
Beschreibung
2-[3-Bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid, also known as BMTPT, is a synthetic compound used in scientific research and laboratory experiments. It is a member of the thiazole carboxylic acid family, and is used as a starting material in the synthesis of various organic compounds and pharmaceuticals. BMTPT has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Analyse genotoxischer Verunreinigungen
Febuxostat-Brom-Verunreinigung wird bei der Analyse von genotoxischen Verunreinigungen in Febuxostat, einem pharmazeutischen Wirkstoff (API), verwendet. Es wurde eine empfindliche und selektive Gaschromatographie-Elektroneneinfangdetektor-Methode (GC-ECD) entwickelt und validiert, um Spuren von fünf bromhaltigen genotoxischen Verunreinigungen in Febuxostat-API zu quantifizieren .
Verunreinigungsprofiling
Die Verbindung wird auch im Rahmen der Untersuchung von Verunreinigungseinträgen und dem Verunreinigungsprofil in Febuxostat-Wirkstoffen eingesetzt. Die aus diesen Studien gewonnenen Daten können hilfreich sein, um die Verunreinigungen im Endprodukt zu kontrollieren .
Pharmazeutische Forschung
This compound wird in der pharmazeutischen Forschung eingesetzt, insbesondere bei der Entwicklung und Validierung von analytischen Methoden für Febuxostat. Diese Methoden sind entscheidend, um die Qualität und Sicherheit des Arzneimittels zu gewährleisten .
Arzneimittelentwicklung
Die Verbindung spielt eine wichtige Rolle in der Arzneimittelentwicklung, insbesondere bei der Synthese von Febuxostat, einem Xanthinoxidase-Inhibitor, der zur Behandlung von Hyperurikämie bei Patienten mit chronischer Gicht eingesetzt wird .
Qualitätskontrolle
This compound wird bei der Qualitätskontrolle von Febuxostat-API verwendet. Das validierte analytische Protokoll wurde erfolgreich für die Bestimmung der Verunreinigungen in verschiedenen Febuxostat-API-Chargenproben eingesetzt .
Umweltüberwachung
Die Verbindung kann in der Umweltüberwachung eingesetzt werden, insbesondere beim Nachweis und der Quantifizierung von bromhaltigen genotoxischen Verunreinigungen in der Umwelt .
Wirkmechanismus
Target of Action
The primary target of Febuxostat Bromo Impurity, also known as 2-[3-bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid, is xanthine oxidase (XO) . XO is an enzyme responsible for the synthesis of uric acid .
Mode of Action
Febuxostat Bromo Impurity works by inhibiting the activity of xanthine oxidase . This inhibition reduces the production of uric acid, thereby decreasing serum uric acid levels .
Biochemical Pathways
The key biochemical pathway affected by Febuxostat Bromo Impurity is the purine degradation pathway . By inhibiting XO, the compound prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, leading to a reduction in uric acid levels .
Pharmacokinetics
The pharmacokinetic parameters of Febuxostat after multiple oral dose administration include an oral availability of about 85% , an apparent oral clearance (CL/F) of 10.5 ± 3.4 L/h and an apparent volume of distribution at steady state (Vss/F) of 48 ± 23 L . Febuxostat is extensively metabolised by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney .
Result of Action
The primary molecular effect of Febuxostat Bromo Impurity’s action is the reduction of serum uric acid levels . This can relieve symptoms of gout, a form of arthritis caused by the accumulation of uric acid crystals in or around a joint .
Action Environment
Environmental factors such as temperature and extraction time can influence the quantification of trace levels of Febuxostat Bromo Impurity . The optimum headspace conditions for this process were found to be 5 min of extraction time and a 120 °C extraction temperature
Eigenschaften
IUPAC Name |
2-[3-bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3S/c1-8(2)7-20-12-5-4-10(6-11(12)16)14-17-9(3)13(21-14)15(18)19/h4-6,8H,7H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAALAOUSRFRCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-Dibromo-1-methyl-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)-1H-pyrrole-2-carboxamide](/img/structure/B56732.png)

